TLR7 NF-κB Activation Potency
Gardiquimod induces NF-κB activation in HEK293 cells expressing human TLR7 at a working concentration of 0.1 µg/mL, and is consistently reported as 10 times more active than imiquimod in this assay . BindingDB records imiquimod's EC50 at human TLR7 in HEK293 NF-κB reporter assays as 2.12 µM [1]. By contrast, gardiquimod's EC50 for human TLR7 in the same HEK293 NF-κB SEAP reporter system is 0.1 µM (as the trifluoroacetate salt) , representing an approximately 21-fold greater potency on a molar basis. These data confirm that gardiquimod achieves effective TLR7 activation at substantially lower concentrations than imiquimod, which translates to reduced compound consumption and potentially lower off-target exposure at efficacious doses.
| Evidence Dimension | Human TLR7 NF-κB activation potency (EC50 in HEK293 reporter cells) |
|---|---|
| Target Compound Data | EC50 = 0.1 µM (Gardiquimod trifluoroacetate); working concentration 0.1 µg/mL for NF-κB activation |
| Comparator Or Baseline | Imiquimod EC50 = 2.12 µM (HEK293 NF-κB SEAP reporter); working concentration ~1 µg/mL for comparable NF-κB activation |
| Quantified Difference | Gardiquimod is ~10-fold more active by mass concentration; ~21-fold more potent by molar EC50 comparison (0.1 µM vs. 2.12 µM) |
| Conditions | HEK293 cells expressing human TLR7; NF-κB-driven secreted alkaline phosphatase (SEAP) reporter gene assay; 24 h stimulation |
Why This Matters
Procurement of gardiquimod over imiquimod enables TLR7 activation at ~10–20× lower concentrations, reducing per-experiment compound cost and minimizing carrier solvent (e.g., DMSO) artifacts in sensitive cellular assays.
- [1] BindingDB. BDBM50240849: Imiquimod EC50 at human TLR7 in HEK293 NF-κB SEAP reporter assay. Data curated from J Med Chem (2010) 53:4450-4465 [PMID:20481492]. View Source
